
2-tert-Butyloxolane-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyloxolane-3-carbohydrazide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is known for its unique structure, which includes a tert-butyl group attached to an oxolane ring, making it a valuable compound in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyloxolane-3-carbohydrazide typically involves the reaction of tert-butyl oxolane-3-carboxylate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: tert-Butyl oxolane-3-carboxylate
Reagent: Hydrazine hydrate
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol at a temperature range of 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyloxolane-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbohydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-tert-Butyloxolane-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyloxolane-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The carbohydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-tert-Butyloxolane-3-carbohydrazide can be compared with other similar compounds, such as:
tert-Butyl oxolane-3-carboxylate: The starting material for its synthesis.
Oxolane-3-carbohydrazide: A similar compound without the tert-butyl group.
tert-Butyl hydrazide: A compound with a similar hydrazide group but different structural features.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C9H18N2O2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
2-tert-butyloxolane-3-carbohydrazide |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)7-6(4-5-13-7)8(12)11-10/h6-7H,4-5,10H2,1-3H3,(H,11,12) |
Clave InChI |
QEATYYANKMYQAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1C(CCO1)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B13218853.png)
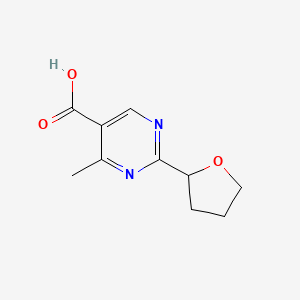
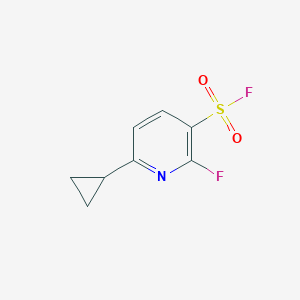


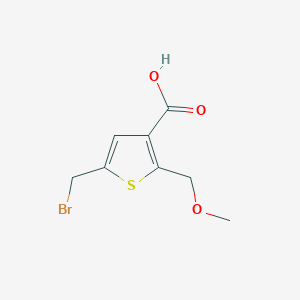

![Benzyl 1-(1-ethyl-1H-pyrrol-3-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13218907.png)
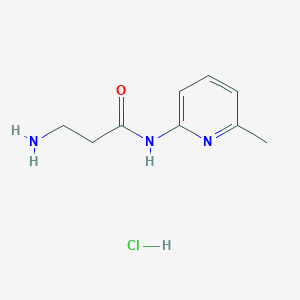
![1-[(4-Chloro-3-nitrophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13218914.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13218926.png)
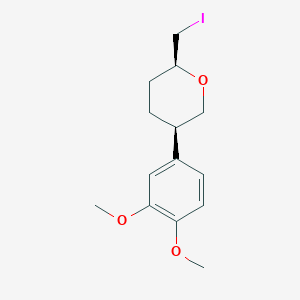
![2-{[(Benzyloxy)carbonyl]amino}-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13218942.png)

